molecular formula C11H22O3S B14215967 Butanoic acid, 2-hydroxy-4-(methylthio)-, 4-methylpentyl ester CAS No. 617673-81-1

Butanoic acid, 2-hydroxy-4-(methylthio)-, 4-methylpentyl ester

Cat. No.: B14215967
CAS No.: 617673-81-1
M. Wt: 234.36 g/mol
InChI Key: BUKRZLMEXWYVSE-UHFFFAOYSA-N
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Description

Butanoic acid, 2-hydroxy-4-(methylthio)-, 4-methylpentyl ester is a chemical compound known for its unique structure and properties It is an ester derivative of butanoic acid, featuring a hydroxy group and a methylthio group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of butanoic acid, 2-hydroxy-4-(methylthio)-, 4-methylpentyl ester can be achieved through several methods. One common approach involves the esterification of 2-hydroxy-4-(methylthio)butanoic acid with 4-methylpentanol. This reaction typically requires an acid catalyst, such as sulfuric acid, and is conducted under reflux conditions to drive the reaction to completion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of advanced catalysts and controlled reaction environments ensures high purity and consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Butanoic acid, 2-hydroxy-4-(methylthio)-, 4-methylpentyl ester undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The methylthio group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of 2-oxo-4-(methylthio)butanoic acid.

    Reduction: Formation of 2-hydroxy-4-(methylthio)butanol.

    Substitution: Formation of 2-hydroxy-4-(substituted)butanoic acid derivatives.

Scientific Research Applications

Butanoic acid, 2-hydroxy-4-(methylthio)-, 4-methylpentyl ester has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential effects on microbial growth and metabolism.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and as an additive in certain formulations.

Mechanism of Action

The mechanism by which butanoic acid, 2-hydroxy-4-(methylthio)-, 4-methylpentyl ester exerts its effects involves interactions with specific molecular targets. The hydroxy and methylthio groups play crucial roles in its reactivity and binding affinity. These functional groups can interact with enzymes and receptors, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    2-Hydroxy-4-(methylthio)butanoic acid: Shares a similar structure but lacks the ester group.

    2-Hydroxy-4-(methylthio)butanoic acid isopropyl ester: Another ester derivative with different alkyl substitution.

Uniqueness

Butanoic acid, 2-hydroxy-4-(methylthio)-, 4-methylpentyl ester is unique due to its specific esterification, which imparts distinct physical and chemical properties. This uniqueness makes it valuable for specialized applications where other similar compounds may not be as effective.

Properties

CAS No.

617673-81-1

Molecular Formula

C11H22O3S

Molecular Weight

234.36 g/mol

IUPAC Name

4-methylpentyl 2-hydroxy-4-methylsulfanylbutanoate

InChI

InChI=1S/C11H22O3S/c1-9(2)5-4-7-14-11(13)10(12)6-8-15-3/h9-10,12H,4-8H2,1-3H3

InChI Key

BUKRZLMEXWYVSE-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCCOC(=O)C(CCSC)O

Origin of Product

United States

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